BenchChemオンラインストアへようこそ!

Nalmefene methiodide

blood-brain barrier permeability antinociception quaternary opioid antagonist

Nalmefene methiodide (CAS 136440-71-6) is the quaternary N-methyl iodide salt of nalmefene, a well-characterized opioid receptor antagonist with high affinity for mu (μ), delta (δ), and particularly kappa (κ) opioid receptors. The quaternization reaction introduces a permanent positive charge on the tertiary nitrogen of the morphinan scaffold, rendering the molecule highly polar and consequently impermeable across the blood–brain barrier (BBB).

Molecular Formula C22H28INO3
Molecular Weight 481.4 g/mol
CAS No. 136440-71-6
Cat. No. B2756102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNalmefene methiodide
CAS136440-71-6
Molecular FormulaC22H28INO3
Molecular Weight481.4 g/mol
Structural Identifiers
SMILESC[N+]1(CCC23C4C(=C)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[I-]
InChIInChI=1S/C22H27NO3.HI/c1-13-7-8-22(25)17-11-15-5-6-16(24)19-18(15)21(22,20(13)26-19)9-10-23(17,2)12-14-3-4-14;/h5-6,14,17,20,25H,1,3-4,7-12H2,2H3;1H/t17-,20+,21+,22-,23?;/m1./s1
InChIKeyTYVHPUCHIBHVEV-ZTKPOCDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Nalmefene Methiodide (CAS 136440-71-6): A Peripherally-Restricted Quaternary Opioid Antagonist for Kappa Receptor Research


Nalmefene methiodide (CAS 136440-71-6) is the quaternary N-methyl iodide salt of nalmefene, a well-characterized opioid receptor antagonist with high affinity for mu (μ), delta (δ), and particularly kappa (κ) opioid receptors . The quaternization reaction introduces a permanent positive charge on the tertiary nitrogen of the morphinan scaffold, rendering the molecule highly polar and consequently impermeable across the blood–brain barrier (BBB) . This physicochemical property restricts the compound's pharmacological action to opioid receptors located outside the central nervous system (CNS), making it a critical molecular tool for dissecting peripheral versus central opioid receptor functions in neuroendocrine, gastrointestinal, and immunomodulatory research.

Why Nalmefene Methiodide Cannot Be Substituted by Nalmefene HCl, Naloxone Methiodide, or Methylnaltrexone


Direct substitution of nalmefene methiodide with its tertiary parent compound, nalmefene HCl, fails because nalmefene HCl readily penetrates the BBB and engages central opioid receptors, precluding the exclusive study of peripheral opioid pharmacology . Conversely, other quaternary opioid antagonists such as naloxone methiodide and methylnaltrexone are BBB-impermeant but exhibit distinct receptor selectivity profiles: naloxone methiodide has substantially lower binding affinity for all opioid receptor subtypes compared to its parent naloxone (15:1 mu, 6:1 kappa, 330:1 delta) , and methylnaltrexone is predominantly mu-selective with 8-fold lower kappa affinity (Ki mu 28 nM, kappa 230 nM) . Nalmefene methiodide therefore occupies a unique niche—combining nalmefene's exceptionally high kappa receptor affinity (Ki 0.083 nM) with peripheral restriction, a combination not offered by any other commercially available quaternary opioid antagonist.

Nalmefene Methiodide (136440-71-6): Quantitative Differential Evidence for Scientific Procurement Decisions


Complete Loss of Central Antinociceptive Blockade at Doses 50-Fold Higher Than Effective Nalmefene HCl Dose

In a direct head-to-head in vivo comparison, nalmefene HCl blocked morphine-induced antinociception at doses as low as 10 µg/kg, whereas nalmefene methiodide (nalmefene methyliodide) was completely ineffective at doses as high as 500 µg/kg . This >50-fold dose separation without any central effect provides direct, quantitative evidence that the quaternary derivative is functionally excluded from the CNS, establishing BBB impermeability as its primary differentiating feature.

blood-brain barrier permeability antinociception quaternary opioid antagonist peripheral selectivity

Equivalent Peripheral Blockade of Morphine-Induced LH Suppression and Prolactin Secretion by Both Quaternary and Tertiary Forms

Both nalmefene HCl and nalmefene methiodide effectively blocked morphine-induced suppression of luteinizing hormone (LH) and stimulation of prolactin (PRL) secretion . The equivalence in peripheral efficacy demonstrates that nalmefene methiodide retains full opioid antagonist activity at receptors located outside the BBB, while its failure to reduce basal PRL levels (an effect observed only with nalmefene HCl) confirms its inability to access central opioid receptors that tonically regulate prolactin .

luteinizing hormone prolactin peripheral opioid receptors neuroendocrinology

Differential TSH Response Reveals Mixed Peripheral/Central Opioid Receptor Mediation, Distinguishing Quaternary from Tertiary Antagonist

Nalmefene HCl fully blocked morphine-induced suppression of thyroid-stimulating hormone (TSH), while nalmefene methiodide was only partially effective . This differential TSH response indicates that opioid-mediated TSH suppression involves receptors located both inside and outside the BBB—a conclusion that could only be reached by comparing the tertiary and quaternary forms of the same pharmacophore. This finding uniquely positions nalmefene methiodide as an essential tool for anatomically deconvoluting opioid receptor contributions to complex endocrine axes.

thyroid-stimulating hormone opioid receptor localization BBB mixed central/peripheral mediation

Kappa Opioid Receptor Affinity Retained from Parent Nalmefene Predicted to Substantially Exceed That of Naloxone Methiodide and Methylnaltrexone

Although direct radioligand binding data for nalmefene methiodide are not published, the parent compound nalmefene displays exceptionally high kappa opioid receptor affinity (Ki = 0.083 ± 0.0008 nM in CHO cell membranes) . By comparison, naloxone methiodide exhibits a 6-fold reduction in kappa affinity relative to naloxone in mouse brain homogenates , and methylnaltrexone has a kappa Ki of 230 nM . If quaternization of nalmefene induces a comparable affinity reduction to that observed for naloxone, nalmefene methiodide would still be expected to retain sub-nanomolar kappa affinity, representing a >100-fold advantage over methylnaltrexone at kappa receptors.

kappa opioid receptor binding affinity receptor selectivity quaternary antagonist comparison

Broader Opioid Receptor Antagonism Profile (Mu, Delta, Kappa) Versus Mu-Selective Methylnaltrexone

Nalmefene methiodide, based on its parent compound's pharmacological profile, functions as a non-selective antagonist at mu and delta opioid receptors and a partial agonist at kappa receptors . In contrast, the clinically used quaternary antagonist methylnaltrexone is predominantly mu-selective, with an 8.2-fold lower affinity for kappa receptors (Ki 28 nM vs. 230 nM) and minimal delta receptor interaction . This broader receptor engagement profile makes nalmefene methiodide more suitable for experimental paradigms where simultaneous blockade of multiple peripheral opioid receptor subtypes is required, such as studies of endogenous opioid peptide modulation of immune or gastrointestinal function.

opioid receptor selectivity mu, delta, kappa peripheral antagonist methylnaltrexone

Validated Research and Industrial Application Scenarios for Nalmefene Methiodide (CAS 136440-71-6)


Anatomical Dissection of Peripheral vs. Central Opioid Contributions to Neuroendocrine Regulation

Nalmefene methiodide enables the definitive determination of whether opioid effects on anterior pituitary hormone secretion (LH, PRL, TSH, GH) are mediated by receptors inside or outside the BBB. As demonstrated by Simpkins et al. , the differential effects of nalmefene methiodide versus nalmefene HCl on basal PRL and morphine-induced TSH suppression identify the anatomical locus of opioid regulation for each hormone axis. This application is directly supported by head-to-head data establishing equivalent peripheral efficacy with loss of central activity.

Peripheral Kappa Opioid Receptor Research in Gastrointestinal and Visceral Pain Models

Given nalmefene's exceptionally high kappa opioid receptor affinity (Ki 0.083 nM) and the BBB impermeability of its methiodide derivative, this compound is ideally suited for investigating peripheral kappa receptor contributions to gastrointestinal motility, visceral hypersensitivity, and opioid-induced bowel dysfunction. Unlike methylnaltrexone, which is mu-selective (kappa Ki 230 nM) , nalmefene methiodide is expected to provide robust kappa receptor blockade in peripheral tissues, enabling mechanistic studies that require simultaneous antagonism of multiple opioid receptor subtypes.

Preclinical Pharmacological Validation of Peripheral Opioid Targets for Immunomodulation

Opioid receptors expressed on immune cells are exclusively peripheral targets. Nalmefene methiodide's inability to cross the BBB, combined with its broad opioid receptor antagonism profile, makes it a validated tool for determining whether opioid-mediated immunomodulatory effects are receptor-specific and peripherally driven . This application avoids the confounding central effects that would occur with brain-penetrant antagonists such as nalmefene HCl or naltrexone.

Reference Standard for Developing and Benchmarking Novel Peripherally Restricted Opioid Ligands

Nalmefene methiodide serves as a reference quaternary antagonist with documented in vivo peripheral efficacy and central exclusion at >50-fold the effective peripheral dose . Pharmaceutical research programs developing next-generation peripherally restricted opioid antagonists can use nalmefene methiodide as a benchmark to compare BBB exclusion ratios, receptor occupancy, and functional peripheral activity, particularly for compounds targeting kappa opioid receptors where no approved peripheral antagonist currently exists.

Quote Request

Request a Quote for Nalmefene methiodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.